1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a thiophene ring, and an azetidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting from an indole derivative, the indole-3-carbonyl group is introduced through acylation reactions.
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often involving azetidine-3-carboxylic acid or its derivatives.
Thiophene Ring Introduction: The thiophene ring is incorporated through nucleophilic substitution reactions, where thiophen-2-ylmethylamine reacts with the azetidine intermediate.
Final Coupling: The final step involves coupling the indole and azetidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole or thiophene derivatives.
Scientific Research Applications
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Material Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Chemical Biology: Studying its role in modulating biological processes or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as kinase or G-protein coupled receptor pathways, leading to downstream biological effects.
Comparison with Similar Compounds
- 1-(1H-indole-3-carbonyl)-N-(phenylmethyl)azetidine-3-carboxamide
- 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- 1-(1H-indole-3-carbonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the azetidine ring (thiophene vs. phenyl, pyridine, or furan).
- Unique Properties: The presence of the thiophene ring in 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide may confer unique electronic properties, influencing its reactivity and interactions.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain biological or material science applications.
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTZCYXTKNTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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